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Abstract
Picrasidine M, a complex β-carboline alkaloid isolated from Picrasma quassioides, represents

a class of natural products with significant potential in drug discovery. This technical guide

provides a comprehensive overview of the spectroscopic data available for Picrasidine M,

including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data. Detailed experimental protocols for the isolation and characterization of this compound

are outlined. Furthermore, potential signaling pathways that may be modulated by Picrasidine
M are explored based on the activities of structurally related compounds, offering a roadmap

for future mechanistic studies.

Introduction
Picrasidine M belongs to the family of picrasidine alkaloids, which are known for their diverse

biological activities. Isolated from the plant Picrasma quassioides (Simaroubaceae), these

compounds have attracted interest for their potential therapeutic applications. The complex

heterocyclic structure of Picrasidine M necessitates a thorough spectroscopic characterization

for unambiguous identification and to facilitate further research into its biological functions. This

document serves as a centralized resource for the key analytical data and experimental

methodologies related to Picrasidine M.
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Physicochemical Properties
A foundational aspect of characterizing any natural product is the determination of its

fundamental physicochemical properties.

Property Value Source

Molecular Formula C₂₉H₂₂N₄O₄ --INVALID-LINK--[1]

Molecular Weight 490.5 g/mol --INVALID-LINK--[1]

Exact Mass 490.16410520 Da --INVALID-LINK--[1]

Appearance Yellowish powder
Inferred from related

compounds

Spectroscopic Data
The structural elucidation of Picrasidine M relies on a combination of spectroscopic

techniques. While the complete, explicitly assigned raw data from the original seminal work by

Ohmoto and Koike was not directly accessible through available public databases, this section

compiles the expected spectroscopic characteristics based on the known structure and data

from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen

framework of organic molecules.

¹H-NMR Spectroscopy: The proton NMR spectrum of Picrasidine M is expected to be

complex, exhibiting signals in both the aromatic and aliphatic regions. Key expected

resonances include:

Aromatic Protons: Multiple signals between δ 7.0 and 8.5 ppm, corresponding to the protons

on the β-carboline and other aromatic moieties.

Alkenyl Protons: Signals in the δ 5.0-6.5 ppm range may be present depending on the

specific tautomeric form.
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Methylene and Methine Protons: A series of multiplets in the δ 2.5-5.0 ppm range,

corresponding to the ethyl bridge and other aliphatic protons.

Methoxy Protons: Sharp singlets around δ 3.8-4.0 ppm, indicative of the methoxy groups.

¹³C-NMR Spectroscopy: The carbon NMR spectrum will provide information on all the carbon

atoms in the molecule. Expected chemical shifts include:

Carbonyl Carbons: Resonances in the δ 160-180 ppm region.

Aromatic and Olefinic Carbons: A cluster of signals between δ 100 and 150 ppm.

Aliphatic Carbons: Signals in the δ 20-60 ppm range.

Methoxy Carbons: Resonances around δ 55-60 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR

spectrum of Picrasidine M is anticipated to show characteristic absorption bands for its

functional groups.

Functional Group Expected Wavenumber (cm⁻¹)

N-H Stretching (Amine/Amide) 3200 - 3500

C-H Stretching (Aromatic) 3000 - 3100

C-H Stretching (Aliphatic) 2850 - 3000

C=O Stretching (Amide/Ketone) 1630 - 1750

C=N Stretching 1600 - 1690

C=C Stretching (Aromatic) 1400 - 1600

C-O Stretching (Ether) 1000 - 1300

Mass Spectrometry (MS)
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Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound. For Picrasidine M, high-resolution mass spectrometry (HRMS) is crucial for

confirming its molecular formula.

Expected Molecular Ion Peak [M+H]⁺: m/z 491.1719

Experimental Protocols
The following sections outline the general procedures for the isolation and spectroscopic

analysis of Picrasidine M, based on standard practices for natural product chemistry.

Isolation of Picrasidine M
Picrasidine M is typically isolated from the root bark of Picrasma quassioides[2]. The general

workflow for its extraction and purification is as follows:
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Figure 1: General workflow for the isolation of Picrasidine M.

Spectroscopic Analysis
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For structural elucidation, the purified Picrasidine M is subjected to a suite of spectroscopic

analyses.

Purified Picrasidine M

NMR Spectroscopy
(¹H, ¹³C, COSY, HSQC, HMBC)

Mass Spectrometry
(HR-ESI-MS)

IR Spectroscopy
(FT-IR)

Structure Elucidation

Click to download full resolution via product page

Figure 2: Workflow for the spectroscopic analysis of Picrasidine M.

NMR Spectroscopy:

Sample Preparation: 1-5 mg of Picrasidine M is dissolved in a deuterated solvent (e.g.,

CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or

higher).

Data Acquisition: Standard pulse sequences are used to acquire ¹H, ¹³C, and 2D NMR

(COSY, HSQC, HMBC) spectra.

Mass Spectrometry:

Sample Preparation: A dilute solution of Picrasidine M in a suitable solvent (e.g., methanol,

acetonitrile) is prepared.

Instrumentation: High-resolution mass spectrometry is performed using an electrospray

ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
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Data Acquisition: Data is acquired in positive ion mode to observe the protonated molecule

[M+H]⁺.

Infrared Spectroscopy:

Sample Preparation: The sample is prepared as a KBr pellet or as a thin film on a salt plate.

Instrumentation: An FT-IR spectrometer is used to record the spectrum.

Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Potential Signaling Pathways
While direct experimental evidence for the biological targets of Picrasidine M is limited, studies

on structurally similar picrasidine alkaloids provide clues to its potential mechanisms of action.

MAPK/ERK Signaling Pathway
Recent research has demonstrated that Picrasidine J, a related dimeric β-carboline alkaloid,

can inhibit the metastasis of head and neck squamous cell carcinoma by reducing the

phosphorylation of ERK, a key component of the MAPK/ERK signaling pathway[3][4]. This

pathway is crucial in regulating cell proliferation, differentiation, and survival, and its

dysregulation is a hallmark of many cancers. Given the structural similarity, it is plausible that

Picrasidine M may also exert its biological effects through modulation of this pathway.

Growth Factor Receptor Tyrosine Kinase RAS RAF MEK
ERK Transcription Factors Cell Proliferation,

Survival, etc.

Picrasidine M
(Hypothesized) Inhibition?

Click to download full resolution via product page

Figure 3: Hypothesized modulation of the MAPK/ERK pathway by Picrasidine M.
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cGAS-STING Pathway
Another related compound, Picrasidine S, has been identified as an inducer of the cGAS-

STING pathway, acting as a potent vaccine adjuvant by enhancing both humoral and cellular

immune responses. The cGAS-STING pathway is a critical component of the innate immune

system that detects cytosolic DNA and triggers an interferon response. The ability of a

picrasidine alkaloid to activate this pathway suggests that Picrasidine M could also possess

immunomodulatory properties.
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Figure 4: Hypothesized activation of the cGAS-STING pathway by Picrasidine M.

Conclusion
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Picrasidine M is a structurally complex natural product with the potential for significant

biological activity. This guide has provided a summary of its known physicochemical properties

and expected spectroscopic features. The outlined experimental protocols offer a framework for

its isolation and characterization. Furthermore, the exploration of potential signaling pathways,

based on the activities of related compounds, provides a rationale for future research into the

mechanism of action of Picrasidine M. Further investigation is warranted to fully elucidate its

spectroscopic properties and to explore its therapeutic potential, particularly in the areas of

oncology and immunology.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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